Org 43553

Description

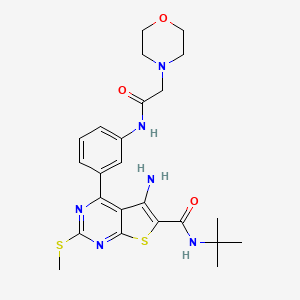

Structure

2D Structure

3D Structure

Properties

CAS No. |

501444-88-8 |

|---|---|

Molecular Formula |

C24H30N6O3S2 |

Molecular Weight |

514.7 g/mol |

IUPAC Name |

5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32) |

InChI Key |

UWTXKCMCTINMHD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3H)Org 43553 5-amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide Org 43553 Org-43553 Org43553 |

Origin of Product |

United States |

Foundational & Exploratory

Org 43553: A Technical Whitepaper on a Low Molecular Weight Luteinizing Hormone Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a pioneering, orally active, low molecular weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of LMW gonadotropin receptor modulators. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's characteristics.

Introduction

The luteinizing hormone (LH) and human chorionic gonadotropin (hCG) are glycoprotein hormones crucial for reproductive function. They exert their effects by activating the LHCGR, a G protein-coupled receptor (GPCR). The therapeutic use of gonadotropins, such as hCG for inducing ovulation in assisted reproductive technologies, is limited by their high molecular weight, requiring parenteral administration. This compound, a thieno[2,3-d]pyrimidine derivative, emerged as the first orally bioavailable LMW agonist of the LH receptor, offering a potential paradigm shift in infertility treatment and other endocrine-related research.[1][2] This whitepaper delves into the core technical data and methodologies associated with the characterization of this compound.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (KD) | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LHCGR | [3][4] |

| Maximal Binding (Bmax) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LHCGR | [3] |

| LHCGR Agonist Potency (EC50) | 3.7 nM | CHO cells with human LHCGR | |

| FSHR Agonist Potency (EC50) | 110 nM | CHO cells with human FSHR | |

| TSHR Agonist Potency (EC50) | > 3 µM | HEK293 cells with human TSHR | |

| LH-induced PLC Inhibition (IC50) | ~10 nM | Not specified |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Species | Dosage | Effect | Reference |

| Ovulation Induction | Immature Mice | 50 mg/kg (p.o.) | Triggered ovulation in 80% of animals | |

| Testosterone Production | Male Rats | 10-250 mg/kg (p.o.) | Dose-dependent increase in testosterone levels | |

| Fat Mass Reduction | Male C57BL/6 Mice | Not specified | Significant reduction in fat mass after 9 weeks | |

| Energy Expenditure | Mice | Not specified | Acutely increased oxygen consumption and energy expenditure | |

| Oral Bioavailability | Rats | Not specified | 79% | |

| Oral Bioavailability | Dogs | Not specified | 44% | |

| Elimination Half-life | Rats | Not specified | 3.4 hours | |

| Predicted Human Half-life | Humans | Not specified | 15-30 hours |

Mechanism of Action: Allosteric and Biased Agonism

This compound acts as an allosteric agonist, binding to the transmembrane domain of the LHCGR, in contrast to the endogenous ligands (LH and hCG) which bind to the large extracellular domain. This allosteric interaction leads to a biased signaling cascade. While this compound potently stimulates the Gs-adenylyl cyclase-cAMP pathway, comparable to the natural ligands, it only weakly activates the Gq-phospholipase C (PLC) pathway. In fact, at higher concentrations, this compound can inhibit LH-induced PLC activation. This signaling bias suggests that this compound stabilizes a receptor conformation that preferentially couples to Gαs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity (KD) and maximal binding capacity (Bmax) of a radiolabeled ligand to the LHCGR.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human LHCGR.

-

Radioligand: [3H]this compound.

-

Procedure:

-

Membrane Preparation: Culture CHO-K1-hLHCGR cells to confluence, harvest, and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Saturation Binding: Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound. Non-specific binding is determined in a parallel set of incubations containing a high concentration of unlabeled this compound.

-

Incubation: Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine KD and Bmax.

-

In Vitro Functional Assay (cAMP-Luciferase Reporter)

This assay measures the ability of this compound to stimulate the cAMP signaling pathway.

-

Cell Line: CHO-K1 cells co-transfected with the human LHCGR and a cAMP response element (CRE)-luciferase reporter gene.

-

Procedure:

-

Cell Plating: Seed the cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist (e.g., recombinant human LH).

-

Incubation: Incubate for a defined period (e.g., 4 hours) to allow for gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

In Vivo Ovulation Induction in Immature Mice

This protocol assesses the in vivo efficacy of this compound in inducing ovulation.

-

Animal Model: Immature female BDF1 mice (e.g., 20 days old).

-

Procedure:

-

Follicular Stimulation: Prime the mice with a subcutaneous injection of human menopausal gonadotropin (hMG), such as Humegon, to stimulate follicular growth.

-

Compound Administration: After a set period (e.g., 48 hours), administer a single oral dose of this compound or a positive control (e.g., hCG, subcutaneously).

-

Ovulation Assessment: After a further incubation period (e.g., 24 hours), euthanize the animals and excise the oviducts.

-

Oocyte Counting: Place the oviducts in saline and count the number of ovulated oocytes under a microscope.

-

Data Analysis: Compare the number of ovulated oocytes in the this compound-treated group to the control groups.

-

Experimental and Developmental Workflow

The development of a novel compound like this compound follows a logical progression from initial discovery to preclinical and clinical evaluation.

Conclusion and Future Directions

This compound stands as a landmark molecule in the field of gonadotropin receptor pharmacology. Its characterization as an orally active, allosteric, and biased agonist of the LHCGR has provided invaluable tools and insights for reproductive biology and endocrinology. The preclinical data demonstrate its potential to induce ovulation and stimulate steroidogenesis, offering a more convenient alternative to injectable gonadotropins. Furthermore, recent findings suggesting its role in promoting leanness and energy expenditure open up new avenues for its therapeutic application in metabolic disorders. Future research should focus on further elucidating the structural basis of its allosteric modulation and biased signaling, as well as exploring its full therapeutic potential beyond reproductive health.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Core Structure and Allosteric Mechanism of Org 43553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a potent, orally active, and signaling-selective small molecule agonist of the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). As a thieno[2,3-d]pyrimidine derivative, its unique allosteric mechanism of action, which favors the cyclic adenosine monophosphate (cAMP) signaling pathway over the phospholipase C (PLC) pathway, has positioned it as a significant tool in reproductive pharmacology research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core structure of this compound, its physicochemical properties, and detailed experimental protocols for its characterization. Furthermore, it elucidates its mechanism of action through signaling pathway diagrams and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide, is a complex heterocyclic molecule.[1] Its core is a thienopyrimidine scaffold, a key feature for its biological activity.[2]

Table 1: Physicochemical Properties of this compound [1][3]

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₆O₃S₂ |

| Molecular Weight | 514.7 g/mol |

| CAS Number | 501444-88-8 |

| Appearance | Solid powder |

| IUPAC Name | 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |

| InChI Key | UWTXKCMCTINMHD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=C(N)C2=C(S1)C(=NC(=N2)SC)C3=CC=CC(=C3)NC(=O)CN4CCOCC4 |

Mechanism of Action: An Allosteric Modulator of the LHCGR

This compound functions as a positive allosteric modulator of the LHCGR, a G-protein coupled receptor (GPCR).[4] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the receptor, this compound binds to an allosteric site within the transmembrane (TM) domain. This interaction stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways.

A key feature of this compound is its biased agonism. While LH and hCG activate both the Gs-adenylyl cyclase-cAMP and the Gq-phospholipase C (PLC) pathways, this compound preferentially activates the cAMP pathway, with minimal to no activation of the PLC pathway. In fact, it can act as an antagonist of LH-induced PLC activation.

Figure 1: this compound Allosteric Modulation of LHCGR Signaling.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies.

Table 2: In Vitro Activity of this compound

| Parameter | Receptor | Cell Line | Value |

| EC₅₀ (cAMP signaling) | Human LHCGR | CHO | 3.7 nM |

| EC₅₀ (cAMP signaling) | Human FSHR | CHO | 110 nM |

| Kᵢ (Binding Affinity) | Human LHCGR | CHO | 2.4 ± 0.4 nM |

| Bₘₐₓ (Binding Capacity) | Human LHCGR | CHO | 1.6 ± 0.2 pmol/mg protein |

| IC₅₀ (LH-induced PLC inhibition) | Human LHCGR | - | ~10 nM |

Table 3: Pharmacokinetic Properties of this compound

| Species | Administration | Dose | Bioavailability | T₁/₂ (half-life) |

| Rat | Oral | 50 mg/kg | 79% | 3.4 h |

| Dog | Oral | 50 mg/kg | 44% | - |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of this compound to the human LHCGR expressed in CHO cell membranes using [³H]this compound as the radioligand.

Materials:

-

CHO cells stably expressing human LHCGR

-

[³H]this compound

-

Unlabeled this compound

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl₂ and 0.1% BSA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO-hLHCGR cells.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled this compound (for non-specific binding).

-

50 µL of [³H]this compound (final concentration ~2.4 nM).

-

100 µL of cell membrane suspension (containing ~20 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kᵢ values from competition binding curves using appropriate software.

Figure 2: Workflow for Radioligand Binding Assay.

cAMP Signaling Assay (CRE-Luciferase Reporter Assay)

This protocol describes the measurement of cAMP production in response to this compound in CHO cells stably expressing the human LHCGR and a cAMP Response Element (CRE)-luciferase reporter gene.

Materials:

-

CHO-K1 cells stably co-expressing hLHCGR and a CRE-luciferase reporter construct

-

This compound

-

Cell culture medium

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the CHO-hLHCGR-CRE-luciferase cells into a 96-well plate and allow them to attach overnight.

-

Compound Addition: Replace the medium with serum-free medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound and determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Figure 3: Workflow for cAMP Signaling Assay.

In Vivo Ovulation Induction in Rats

This protocol details the procedure to assess the ability of orally administered this compound to induce ovulation in female rats.

Animals:

-

Adult female Wistar rats

Procedure:

-

Synchronization: Select rats in the proestrous stage of their estrous cycle.

-

LH Surge Blockade: Administer a GnRH antagonist (e.g., 10 µg/kg, s.c.) to block the endogenous LH surge.

-

Treatment: After 2 hours, administer this compound orally at various doses (e.g., 5-50 mg/kg) or vehicle control. A positive control group receiving hCG (e.g., 75 IU/kg, s.c.) should be included.

-

Ovum Collection: The following day, euthanize the rats and excise the oviducts.

-

Quantification: Flush the oviducts and count the number of oocytes under a microscope.

-

Data Analysis: Compare the number of oocytes in the this compound-treated groups to the control groups.

Conclusion

This compound stands as a pivotal molecule in the study of LHCGR function and the development of novel therapeutics for reproductive disorders. Its well-characterized structure, selective signaling profile, and oral bioavailability make it an invaluable tool for researchers. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the nuanced pharmacology of this compound and to aid in the design of future experiments in the field of endocrinology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE STIMULATING EFFECT OF THIENOPYRIMIDINES, THE STRUCTURAL ANALOGS OF this compound, ON THE ACTIVITY OF ADENYLYL CYCLASE IN THE TESTES AND ON THE TESTOSTERONE PRODUCTION IN MALE RATS - PubMed [pubmed.ncbi.nlm.nih.gov]

Org 43553: A Technical Deep Dive into the First Orally Active Luteinizing Hormone Receptor Agonist

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553, a low molecular weight, orally bioavailable, allosteric agonist of the luteinizing hormone receptor (LHR), represents a significant innovation in the field of reproductive medicine. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental protocols for key in vitro and in vivo studies are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this pioneering compound.

Introduction

The induction of ovulation is a cornerstone of many assisted reproductive technologies. For decades, this has been achieved through the parenteral administration of gonadotropins, primarily human chorionic gonadotropin (hCG) or recombinant luteinizing hormone (LH). While effective, the requirement for injections presents a significant burden for patients, impacting convenience and compliance. The development of a potent and selective, orally active small molecule agonist for the LH receptor has therefore been a long-standing goal in reproductive endocrinology.

This compound emerged from extensive research and development efforts as the first compound in its class to demonstrate clinical efficacy.[1] This thienopyrimidine derivative offers the potential to replace injectable gonadotropins for the induction of final oocyte maturation and ovulation, thereby transforming the patient experience in assisted reproduction. This whitepaper will delve into the technical details of its development, providing a valuable resource for researchers and drug development professionals in the field.

Physicochemical Properties and Synthesis

This compound, chemically known as tert-butyl 5-amino-2-(methylthio)-4-(3-(2-(morpholin-4-yl)acetamido)phenyl)thieno[2,3-d]pyrimidine-6-carboxamide, is a synthetic small molecule.[2] Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₄H₃₀N₆O₃S₂ |

| Molecular Weight | 514.66 g/mol |

| Appearance | Solid |

| CAS Number | 501444-88-8 |

The synthesis of this compound involves a multi-step process, the specifics of which are proprietary to the developing pharmaceutical company. The initial discovery stemmed from a screening program that identified a series of thieno[2,3-d]pyrimidine derivatives with agonistic activity at the LH receptor.[3]

Mechanism of Action: A Signaling-Selective Allosteric Agonist

The luteinizing hormone receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The endogenous ligand, LH, binds to the large extracellular domain of the receptor, initiating a conformational change that leads to the activation of intracellular signaling pathways. The primary signaling cascade involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] A secondary pathway involving the Gq/11 alpha subunit can also be activated, leading to the stimulation of phospholipase C (PLC) and the generation of inositol triphosphate and diacylglycerol.

This compound exhibits a unique mechanism of action as a signaling-selective, allosteric agonist of the LHR.

-

Allosteric Binding: Unlike the endogenous ligand LH, this compound binds to a site within the transmembrane domain of the LHR. This allosteric binding site is distinct from the orthosteric site where LH binds. This means that this compound does not directly compete with LH for binding.

-

Signaling Selectivity: this compound preferentially activates the Gs-cAMP signaling pathway, which is crucial for mediating the physiological effects of LH, such as ovulation and steroidogenesis. It has been shown to be a poor activator of the Gq/11-PLC pathway and can even inhibit LH-induced PLC activation. This signaling bias may have clinical implications, potentially reducing the risk of certain side effects.

Preclinical Pharmacology

The pharmacological profile of this compound has been extensively characterized in a range of preclinical models.

In Vitro Studies

The in vitro activity of this compound was assessed using engineered cell lines expressing the human LH, FSH, and TSH receptors.

Table 1: In Vitro Receptor Activity of this compound

| Receptor | Assay Type | Cell Line | Endpoint | EC₅₀ (nM) |

| Human LH Receptor | CRE-Luciferase | CHO | Luciferase Activity | 3.7 |

| Human FSH Receptor | CRE-Luciferase | CHO | Luciferase Activity | 110 |

| Human TSH Receptor | cAMP Accumulation | HEK293 | cAMP Levels | >3000 |

| Human CRF1 Receptor | CRE-Luciferase | CHO | Luciferase Activity | No Agonistic Effect |

Experimental Protocol: CRE-Luciferase Reporter Assay in CHO Cells

A common method to assess the activation of Gs-coupled GPCRs like the LHR is the use of a cAMP Response Element (CRE) coupled to a luciferase reporter gene.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected with the human LHR and a CRE-luciferase reporter construct, are cultured in a suitable medium (e.g., F-12K medium with 10% fetal bovine serum and selection antibiotics).

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: Serial dilutions of this compound and a reference agonist (e.g., recombinant LH) are added to the cells.

-

Incubation: The plates are incubated for a specific period (typically 4-6 hours) at 37°C to allow for receptor activation and luciferase gene expression.

-

Lysis and Substrate Addition: A luciferase assay reagent containing cell lysis buffer and luciferin substrate is added to each well.

-

Luminescence Measurement: The luminescence signal, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The data are analyzed using a non-linear regression model to determine the EC₅₀ value for each compound.

In Vivo Studies

The in vivo efficacy of this compound was demonstrated in rodent models of ovulation induction and testosterone production.

Table 2: In Vivo Efficacy of this compound

| Species | Model | Endpoint | Dose (p.o.) | Result | Citation |

| Mouse | Immature, Humegon-primed | Ovulation Induction | 50 mg/kg | Induction of ovulation | |

| Rat | GnRH-antagonist treated | Ovulation Induction | 5-50 mg/kg | Increased ovulation | |

| Rat | Male | Testosterone Production | 10-250 mg/kg | Increased testosterone levels |

Experimental Protocol: Ovulation Induction in Immature Mice

This model is a standard method to assess the ovulatory potential of a compound.

-

Animal Model: Immature female mice (e.g., BDF1 strain, 20 days of age) are used.

-

Follicular Stimulation: To mimic the development of pre-ovulatory follicles, mice are primed with an injection of pregnant mare serum gonadotropin (PMSG) or equine chorionic gonadotropin (eCG).

-

Compound Administration: Approximately 48 hours after priming, a single oral dose of this compound, formulated in a suitable vehicle (e.g., 10% Cremophor), is administered. A control group receives the vehicle alone, and a positive control group may receive an injection of hCG.

-

Oocyte Collection: About 16-20 hours after compound administration, the mice are euthanized. The oviducts are removed, and the cumulus-oocyte complexes are flushed out.

-

Oocyte Counting: The number of ovulated oocytes is counted under a microscope.

Experimental Protocol: Testosterone Production in Male Rats

This assay evaluates the ability of the compound to stimulate Leydig cell function in vivo.

-

Animal Model: Adult male rats (e.g., Wistar strain) are used.

-

Compound Administration: A single oral dose of this compound is administered.

-

Blood Sampling: Blood samples are collected at various time points post-dosing via a suitable method (e.g., tail vein or cardiac puncture at termination).

-

Testosterone Measurement: Serum or plasma is separated, and testosterone levels are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs demonstrated the oral bioavailability of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (p.o.) | Oral Bioavailability (%) | Elimination Half-life (h) |

| Rat | 50 mg/kg | 79 | 3.4 |

| Dog | 50 mg/kg | 44 | - |

Clinical Development

The promising preclinical profile of this compound led to its evaluation in human clinical trials.

Phase I Clinical Trial Design

First-in-human studies were conducted as randomized, placebo-controlled, single-rising-dose trials in healthy female volunteers. To assess the ovulatory potential, the endogenous LH surge was suppressed using a GnRH antagonist, and follicular development was supported by recombinant FSH.

Clinical Pharmacokinetics and Efficacy

Table 4: Clinical Pharmacokinetics and Efficacy of this compound

| Parameter | Result |

| Absorption | Rapid, with peak concentrations reached within 0.5-1 hour |

| Elimination Half-life | 30-47 hours |

| Minimal Effective Dose for Ovulation Induction | 300 mg (single oral dose) |

| Ovulation Rate at 300 mg | 83% |

These proof-of-concept studies demonstrated that a single oral dose of this compound can effectively induce ovulation in pituitary-suppressed women.

Conclusion and Future Perspectives

This compound stands as a landmark achievement in the quest for non-invasive treatments for infertility. Its development has validated the concept of a small molecule, orally active LHR agonist for ovulation induction. The in-depth technical data presented in this whitepaper underscore the robust preclinical and clinical science that supported its progression.

The signaling-selective nature of this compound may offer a favorable safety profile compared to non-selective gonadotropins, a hypothesis that warrants further clinical investigation. The convenience of oral administration has the potential to significantly improve the quality of life for patients undergoing fertility treatments.

Future research in this area may focus on the development of second-generation LHR agonists with optimized pharmacokinetic and pharmacodynamic profiles. The detailed methodologies and data presented herein provide a valuable foundation for these future endeavors. The journey of this compound from a screening hit to a clinically effective molecule serves as a powerful example of innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]

- 5. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Org 43553: A Novel Luteinizing Hormone Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Org 43553 is a first-in-class, orally bioavailable, low molecular weight (LMW) allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1][2][3] Developed as a thienopyrimidine derivative, it functions as a potent mimic of Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), offering a potential oral alternative to the injectable gonadotropins currently used in assisted reproductive technology (ART) for the induction of ovulation.[1] Preclinical and clinical studies have demonstrated its efficacy in stimulating the LH receptor to induce oocyte maturation, ovulation, and testosterone production.[1] Notably, this compound exhibits signaling bias, preferentially activating the cyclic AMP (cAMP) pathway over the phospholipase C (PLC) pathway, which differentiates its mechanism from endogenous ligands. Its shorter half-life compared to hCG may also offer a clinical benefit by potentially reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).

Core Function and Mechanism of Action

This compound functions as a selective agonist for the Luteinizing Hormone Receptor, a G protein-coupled receptor (GPCR) pivotal for reproduction. Unlike the endogenous glycoprotein hormones LH and hCG which bind to the large extracellular N-terminal domain of the receptor, this compound acts as an allosteric modulator, interacting with the transmembrane endodomain.

This allosteric binding induces a conformational change in the receptor, leading to the preferential activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular concentrations of cyclic AMP (cAMP). This cAMP signaling cascade is the primary pathway responsible for the physiological responses to LH, including ovulation and steroidogenesis.

A key feature of this compound is its nature as a "signaling-selective" or "biased" agonist. While endogenous LH at nanomolar concentrations stimulates both the cAMP and the phospholipase C (PLC) pathways, this compound potently activates only the cAMP pathway. Furthermore, it acts as an inhibitor of LH-induced PLC activation, suggesting a distinct receptor conformation is stabilized by the compound.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo models.

Table 1: In Vitro Activity and Receptor Selectivity

| Receptor | Assay Type | Parameter | Value | Species | Reference |

| LH Receptor | CRE-Luciferase | EC50 | 3.7 nM | Human | |

| LH Receptor | Radioligand Binding | KD | 2.4 ± 0.4 nM | Human | |

| LH Receptor | Radioligand Displacement | Ki | 3.3 nM | Human | |

| LH Receptor | Inhibition of LH-induced PLC | IC50 | ~10 nM | Human | |

| FSH Receptor | CRE-Luciferase | EC50 | 110 nM | Human | |

| TSH Receptor | cAMP Immunoassay | EC50 | >3000 nM | Human | |

| CRF1 Receptor | CRE-Luciferase | Activity | No agonistic effect | Human |

Table 2: Pharmacokinetic Parameters

| Species | Administration | Bioavailability (%) | Elimination Half-life (t1/2) | Reference |

| Rat | Oral | 79% | 3.4 hours | |

| Dog | Oral | 44% | Not Specified | |

| Human | Oral | Not Specified | 30 - 47 hours |

Table 3: In Vivo Efficacy

| Species | Dose | Administration | Primary Effect | Reference |

| Mouse | 5-50 mg/kg | Oral | Triggered ovulation | |

| Rat | 50 mg/kg | Oral | Induced ovulation | |

| Rat | 10-250 mg/kg | Oral | Increased testosterone production | |

| Human | 300 mg | Oral | Ovulation induction (82-83% rate) |

Key Experimental Protocols

Protocol: In Vitro LHR Agonist Activity Assay

This protocol outlines the method used to determine the potency of this compound at the human LH receptor.

-

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably co-transfected with the human LH receptor and a reporter gene construct consisting of a cyclic-AMP Response Element (CRE) linked to the luciferase gene is used.

-

Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations for dose-response analysis. A reference agonist (e.g., recombinant human LH) is prepared similarly.

-

Incubation: The culture medium is replaced with the compound dilutions, and the cells are incubated for a specified period (e.g., 4 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

-

Data Analysis: The luminescence data is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect.

Protocol: In Vivo Ovulation Induction and Fertility Assessment in Rats

This protocol details the methodology to assess the ability of orally administered this compound to induce ovulation of fertile oocytes.

-

Animal Model: Immature or cyclic female Wistar rats are used. For studies in cyclic rats, the endogenous LH surge is often suppressed using a GnRH antagonist.

-

Compound Administration: this compound is formulated in a vehicle (e.g., 10% Cremophore in water) and administered as a single oral gavage at a specified dose (e.g., 25-50 mg/kg). Control groups receive vehicle or a standard treatment like subcutaneous hCG.

-

Mating: Following administration, female rats are co-housed with fertile male rats for mating.

-

Endpoint Assessment (Ovulation): A subset of animals is sacrificed approximately 24 hours post-dosing. The oviducts are flushed, and the number of ovulated oocytes is counted under a microscope.

-

Endpoint Assessment (Fertility): Mated females are monitored for pregnancy. On day 14 of gestation, the animals are sacrificed, and the uterus is examined to count the number of viable implanted fetuses and resorption sites. The ovaries are also examined for the number of corpora lutea.

-

Data Analysis: The ovulation rate (percentage of animals ovulating) and the mean number of oocytes/fetuses per animal are compared between the this compound group and control groups.

Potential Applications and Future Directions

The primary application for this compound is as an oral agent for the final maturation of follicles and ovulation induction in women undergoing infertility treatment. Its oral bioavailability represents a significant improvement in patient convenience over standard injectable hCG preparations. The compound's shorter half-life in humans compared to hCG (30-47 hours vs. 48-96 hours) may reduce the incidence and severity of OHSS, a serious complication of ovarian stimulation.

Beyond female infertility, this compound has been shown to stimulate testosterone production in male rats, suggesting potential applications in treating male hypogonadism. More recent research has also explored the role of LHCGR agonists like this compound in metabolism, with studies in mice indicating an ability to reduce fat mass and increase energy expenditure, opening a potential new therapeutic avenue for obesity.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of LMW LHCGR agonists and further exploring their safety and efficacy in larger clinical trials for various indications.

References

An In-depth Technical Guide to the Org 43553 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a pioneering, orally bioavailable, low molecular weight (LMW) allosteric agonist of the human luteinizing hormone receptor (LHR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the signaling pathway of this compound, its mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LMW LHR agonists in reproductive medicine and beyond. This document details the signaling selectivity of this compound, quantitative parameters of its interaction with the LHR, and detailed protocols for its in vitro and in vivo characterization.

Introduction

The luteinizing hormone (LH) and its receptor (LHR) play a pivotal role in reproductive physiology, primarily in ovulation and steroidogenesis. Traditional therapies for inducing ovulation, such as the administration of human chorionic gonadotropin (hCG), require parenteral injection. The development of orally active LMW agonists for the LHR, such as this compound, represents a significant advancement in reproductive medicine, offering improved patient convenience and compliance. This compound is a thienopyrimidine derivative that acts as a potent and selective allosteric agonist of the LHR.

Mechanism of Action and Signaling Pathway

This compound exhibits a unique mechanism of action compared to the endogenous ligand, LH. While LH binds to the large extracellular N-terminal domain of the LHR, this compound interacts with an allosteric site within the transmembrane domain of the receptor. This allosteric binding induces a conformational change in the LHR, leading to the activation of downstream signaling pathways.

A key characteristic of this compound is its signaling selectivity. It preferentially activates the Gs-adenylyl cyclase-cyclic AMP (cAMP) pathway, which is the primary signaling cascade responsible for the physiological effects of LH. In contrast to LH, which can also activate the Gq-phospholipase C (PLC) pathway leading to inositol phosphate production, this compound is a weak activator of the PLC pathway. This signaling bias makes this compound a valuable tool for dissecting the specific roles of the cAMP pathway in LHR function.

Below is a diagram illustrating the signaling pathway of this compound in comparison to LH.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the LHR and its biological activity.

Table 1: In Vitro Binding and Functional Parameters

| Parameter | Value | Cell Line/System | Reference |

| EC50 (cAMP pathway) | 3.7 nM | CHO cells expressing human LHR | [1] |

| Ki | 3.3 nM | CHO-K1 cell membranes expressing human LHR | [2] |

| Kd ([3H]this compound) | 2.4 ± 0.4 nM | CHO-K1 cell membranes expressing human LHR | [2][3][4] |

| Bmax ([3H]this compound) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cell membranes expressing human LHR | |

| EC50 (FSH Receptor) | 110 nM | CHO cells expressing human FSHR | |

| EC50 (TSH Receptor) | >3 µM | HEK293 cells expressing human TSHR | |

| IC50 (LH-induced PLC) | ~10 nM | Not specified | Not specified |

Table 2: In Vivo Efficacy

| Species | Model | Dose | Effect | Reference |

| Mouse | Immature, PMSG-primed | 50 mg/kg (oral) | Ovulation induction | |

| Rat | GnRH antagonist-treated | 5-50 mg/kg (oral) | Dose-dependent ovulation induction | |

| Rat | Male | 10-250 mg/kg (oral) | Increased testosterone levels | |

| Human | Healthy female volunteers | 300 mg (oral) | Ovulation induction |

Table 3: Pharmacokinetic Parameters

| Species | Route | Dose | T1/2 (h) | Bioavailability (%) | Reference |

| Rat | IV | 5 mg/kg | 3.4 | - | |

| Rat | Oral | 50 mg/kg | 4.5 | 79 | |

| Dog | IV | 12.5 mg/kg | Not specified | - | Not specified |

| Dog | Oral | 50 mg/kg | Not specified | 44 | |

| Human | Oral | 25-900 mg | 30 - 47 | Not specified |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro cAMP Response Element (CRE) Luciferase Reporter Gene Assay

This assay quantifies the activation of the cAMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a CRE promoter.

Workflow Diagram:

Protocol:

-

Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human LHR and a CRE-luciferase reporter construct in F-12K medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Cell Seeding: Seed the cells into a 96-well white, clear-bottom tissue culture plate at a density of 25,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., LH, forskolin) in assay buffer.

-

Compound Addition: Add 10 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Lysis and Substrate Addition: Equilibrate the plate and luciferase assay reagent (e.g., ONE-Glo™) to room temperature. Add 100 µL of the reagent to each well and mix.

-

Luminescence Measurement: After a 2-minute incubation at room temperature, measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd, Ki) and receptor density (Bmax) of this compound for the LHR.

Protocol:

-

Membrane Preparation: Homogenize CHO cells expressing the human LHR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Saturation Binding: In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Competition Binding: Incubate a fixed amount of membrane protein and a fixed concentration of [3H]this compound with increasing concentrations of unlabeled this compound or other competing ligands.

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression. For saturation binding, determine Kd and Bmax. For competition binding, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Primary Leydig Cell Testosterone Production Assay

This ex vivo assay measures the ability of this compound to stimulate testosterone production in primary Leydig cells.

Protocol:

-

Leydig Cell Isolation: Isolate Leydig cells from the testes of adult mice or rats by enzymatic digestion (e.g., with collagenase) followed by purification on a Percoll gradient.

-

Cell Culture: Culture the purified Leydig cells in a suitable medium (e.g., DMEM/F-12) supplemented with serum or growth factors.

-

Compound Treatment: After an initial culture period, treat the cells with various concentrations of this compound or a positive control (e.g., hCG) for a defined period (e.g., 3-4 hours).

-

Supernatant Collection: Collect the culture supernatant.

-

Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the testosterone concentration against the compound concentration to determine the dose-response relationship.

In Vivo Ovulation Induction

This in vivo assay assesses the efficacy of orally administered this compound in inducing ovulation.

Protocol (Rat Model):

-

Animal Model: Use adult female rats with regular estrous cycles.

-

Ovulation Blockade: On the day of proestrus, administer a GnRH antagonist to block the endogenous LH surge and subsequent ovulation.

-

Compound Administration: Administer this compound orally at various doses. A positive control group receives a subcutaneous injection of hCG.

-

Oocyte Collection: The following day (estrus), sacrifice the animals and collect the oviducts.

-

Ovulation Assessment: Flush the oviducts and count the number of ovulated oocytes under a microscope.

-

Data Analysis: Compare the number of oocytes in the this compound-treated groups to the control groups.

Conclusion

This compound is a well-characterized, potent, and orally active allosteric agonist of the LHR with a distinct signaling profile. Its preferential activation of the cAMP pathway provides a valuable tool for studying LHR signaling and offers a promising therapeutic alternative to injectable gonadotropins for the induction of ovulation. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of LHR modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Org 43553: A Technical Whitepaper on a Novel Allosteric Agonist of the Luteinizing Hormone Receptor for Applications in Reproductive Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a potent, orally active, low molecular weight allosteric agonist of the luteinizing hormone (LH) receptor. This document provides a comprehensive technical overview of its preclinical and clinical pharmacology, mechanism of action, and key experimental methodologies. This compound demonstrates high affinity and selectivity for the human LH receptor, activating the cyclic AMP (cAMP) signaling pathway. In preclinical models, it has been shown to induce ovulation and stimulate testosterone production. A first-in-human clinical trial has demonstrated its efficacy in inducing ovulation in healthy female volunteers. This whitepaper consolidates the available quantitative data, details experimental protocols, and provides visual representations of its signaling pathway and experimental workflows to serve as a valuable resource for researchers in reproductive endocrinology and drug development.

Introduction

The luteinizing hormone (LH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive function. Activation of the LH receptor by its endogenous ligand, LH, is essential for ovulation and the production of steroid hormones in the gonads. In assisted reproductive technologies, human chorionic gonadotropin (hCG), which also acts on the LH receptor, is commonly used to induce final follicular maturation and ovulation. However, the requirement for parenteral administration of these glycoprotein hormones has driven the search for orally bioavailable small molecule agonists. This compound has emerged as a significant development in this area, offering the potential for a more convenient, orally administered treatment for infertility.

Chemical and Physical Properties

This compound is a thienopyrimidine derivative with the following chemical identity:

-

Chemical Name: tert-butyl 5-amino-2-methylthio-4-(3-(2-(morpholin-4-yl)-acetamido)-phenyl)-thieno[2,3-d]pyrimidine-6-carboxamide hydrochloride[1]

-

Molecular Formula: C₂₄H₃₀N₆O₃S₂

-

Molecular Weight: 514.66 g/mol

The synthesis of this compound has been described in patent WO2003020726.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator and agonist of the LH receptor. Unlike the endogenous ligands LH and hCG which bind to the large extracellular domain, this compound interacts with a distinct allosteric site within the transmembrane domain of the receptor.[2] This interaction stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways.

Signaling Pathway

The primary signaling pathway activated by this compound is the Gαs-adenylyl cyclase-cAMP pathway. Binding of this compound to the LH receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological responses of steroidogenesis and ovulation.[2]

Interestingly, this compound exhibits signaling bias. While it potently stimulates the cAMP pathway, it is a weak activator of the phospholipase C (PLC) pathway, which can also be activated by LH.[2]

Figure 1: Simplified signaling pathway of this compound at the LH receptor.

Quantitative Data

In Vitro Potency and Affinity

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ (LH Receptor) | 3.7 nM | CHO cells expressing human LH receptor | |

| EC₅₀ (FSH Receptor) | 110 nM | CHO cells expressing human FSH receptor | |

| EC₅₀ (TSH Receptor) | >3 µM | HEK293 cells expressing human TSH receptor | |

| Kd ([³H]this compound) | 2.4 ± 0.4 nM | CHO-K1 cell membranes with human LH receptor | |

| Bmax ([³H]this compound) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cell membranes with human LH receptor |

Preclinical Pharmacokinetics

| Species | Bioavailability (Oral) | Half-life (t½) | Reference |

| Rat | 79% | 3.4 hours | |

| Dog | 44% | Not Reported |

Preclinical In Vivo Efficacy

| Animal Model | Dose | Effect | Reference |

| Immature Mice | 50 mg/kg (p.o.) | Ovulation Induction | |

| GnRH-antagonist-treated Rats | 5-50 mg/kg (p.o.) | Dose-dependent increase in ovulation | |

| Male Rats | 10-250 mg/kg (p.o.) | Increased testosterone levels |

Clinical Efficacy

| Population | Dose | Effect | Reference |

| Healthy Female Volunteers | 300 mg (single oral dose) | 83% ovulation rate |

Experimental Protocols

In Vitro LH Receptor Activation Assay

This assay is designed to measure the agonistic activity of compounds on the human LH receptor expressed in a stable cell line.

Figure 2: Experimental workflow for the in vitro LH receptor activation assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human LH receptor and a cyclic AMP response element (CRE) driven luciferase reporter gene are cultured under standard conditions.

-

Cell Plating: Cells are harvested and seeded into 96-well microplates.

-

Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A positive control (e.g., recombinant human LH) and a vehicle control are included.

-

Incubation: The plates are incubated for 4 hours at 37°C in a humidified incubator.

-

Luminescence Detection: Following incubation, a luciferase substrate is added to the wells, and luminescence is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized and plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.

In Vivo Ovulation Induction in Rats

This protocol assesses the ability of this compound to induce ovulation in a GnRH-antagonist-treated rat model.

Figure 3: Experimental workflow for in vivo ovulation induction in rats.

Methodology:

-

Animal Model: Adult female rats with regular estrous cycles are used.

-

LH Surge Blockade: A GnRH antagonist is administered to prevent the natural pre-ovulatory LH surge.

-

Compound Administration: this compound is administered orally at a range of doses. A positive control group receives a subcutaneous injection of hCG.

-

Ovulation Assessment: The following morning, the animals are euthanized, and the oviducts are excised.

-

Oocyte Quantification: The number of oocytes in the ampullae of the oviducts is counted under a microscope to determine the ovulatory response.

Testosterone Production in Primary Mouse Leydig Cells

This ex vivo assay measures the effect of this compound on testosterone synthesis in primary Leydig cells.

Methodology:

-

Leydig Cell Isolation: Leydig cells are isolated from the testes of mature mice.

-

Cell Culture: The isolated cells are cultured in 96-well plates.

-

Compound Treatment: Various concentrations of this compound or a positive control (e.g., hCG) are added to the cells.

-

Incubation: The cells are incubated for a defined period (e.g., 4 hours) at 37°C.

-

Testosterone Measurement: The culture medium is collected, and the concentration of testosterone is determined using a suitable immunoassay.

Discussion and Future Directions

This compound represents a significant advancement in the field of reproductive endocrinology. Its oral bioavailability and potent agonistic activity at the LH receptor offer a promising alternative to injectable gonadotropins for ovulation induction. The preclinical data demonstrates a clear dose-dependent effect on ovulation and steroidogenesis, and the initial clinical data in humans is encouraging.

The allosteric and signaling-selective nature of this compound opens up new avenues for research into the nuanced regulation of the LH receptor. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore the potential clinical implications of its signaling bias. The development of this compound and similar compounds could lead to more patient-friendly and potentially safer protocols for assisted reproductive technologies.

Conclusion

This compound is a well-characterized, orally active, allosteric agonist of the LH receptor with demonstrated efficacy in preclinical models and early clinical trials. Its unique mechanism of action and favorable pharmacokinetic profile make it a compelling candidate for further development in the treatment of infertility. This technical whitepaper provides a consolidated resource of the key data and methodologies related to this compound, intended to support ongoing research and development in the field of reproductive endocrinology.

References

Preclinical Pharmacology of Org 43553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Org 43553, a first-in-class, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2] this compound, a thienopyrimidine derivative, has been investigated as a potential replacement for subcutaneously administered human chorionic gonadotropin (hCG) in assisted reproductive technologies.[1][2] Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a significant compound in the field of reproductive medicine.[1]

Core Pharmacological Properties

This compound acts as a potent and selective allosteric agonist of the human LH receptor (LHR). Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound interacts with the transmembrane domain of the receptor. This allosteric binding selectively activates the Gs/adenylyl cyclase/cAMP signaling pathway, with minimal to no activation of the Gq/phospholipase C (PLC) pathway that is also stimulated by LH.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell-based assays. It is a potent stimulator of the human LH receptor, with an EC50 in the low nanomolar range. Its selectivity has been assessed against other related glycoprotein hormone receptors.

| Parameter | Value | Cell Line/Assay | Reference |

| LH Receptor Agonism (EC50) | 3.7 nM | CHO cells expressing human LH-R and a CRE-luciferase reporter gene | |

| 1.7 nM | Engineered in vitro system measuring cAMP production | ||

| FSH Receptor Agonism (EC50) | 110 nM | CHO-FSH receptor assay | |

| TSH Receptor Agonism (EC50) | > 3 µM | HEK293-TSH receptor assay | |

| CRF1 Receptor Agonism | No agonistic effect | CHO-CRF1 cell line | |

| Binding Affinity (Kd) | 2.4 ± 0.4 nM | CHO-K1 cell membranes expressing human LH receptor | |

| Maximum Binding Capacity (Bmax) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cell membranes expressing human LH receptor |

In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models have demonstrated the oral bioavailability and in vivo efficacy of this compound in inducing physiological responses downstream of LH receptor activation.

Pharmacokinetic Parameters:

| Species | Route | Dose | Bioavailability | Half-life (t½) | Reference |

| Rat (female) | Oral | 50 mg/kg | 79% | 3.4 h | |

| Dog (female) | Oral | 50 mg/kg | 44% | - | |

| Human | Oral | 25-900 mg | - | 30 - 47 h |

Pharmacodynamic Effects:

| Animal Model | Effect | Dose | Reference |

| Immature Mice | Ovulation Induction | 5-50 mg/kg (p.o.) | |

| Cyclic Rats | Ovulation Induction | 50 mg/kg (p.o.) | |

| Male Rats | Increased Testosterone Production | 10-250 mg/kg (p.o.) | |

| Male Mice | Reduction in fat mass, increased energy expenditure | - |

Signaling Pathway of this compound

This compound exhibits biased agonism, preferentially activating the cAMP pathway over the IP3 pathway upon binding to the LH receptor.

Caption: this compound allosterically activates the LHR, leading to cAMP pathway stimulation.

Experimental Protocols

In Vitro Bioassays

LH Receptor Agonistic Activity Assay:

-

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH receptor and a cyclic-AMP-response-element (CRE)-inducible luciferase gene was used.

-

Method: Cells were incubated with varying concentrations of this compound. Activation of the LH receptor leads to an increase in intracellular cAMP, which in turn activates the CRE-luciferase reporter gene.

-

Endpoint: Luciferase activity was measured as an indicator of receptor activation. The EC50 value was calculated from the dose-response curve.

Receptor Binding Assay:

-

Preparation: Cell membranes were prepared from CHO-K1 cells expressing the human LH receptor.

-

Radioligand: [3H]this compound was used as the radioligand.

-

Method: Equilibrium saturation binding assays were performed by incubating the cell membranes with increasing concentrations of [3H]this compound. Non-specific binding was determined in the presence of an excess of unlabeled this compound.

-

Endpoint: The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were determined by Scatchard analysis of the saturation binding data.

Caption: Workflow for in vitro characterization of this compound.

In Vivo Models

Ovulation Induction in Rats:

-

Animal Model: Cyclic female Wistar rats.

-

Method: The endogenous LH surge was suppressed using a GnRH antagonist. Follicular development was stimulated with recombinant FSH. A single oral dose of this compound was administered to induce ovulation.

-

Endpoint: The number of ovulated oocytes in the ampulla was counted.

Testosterone Production in Male Rats:

-

Animal Model: Male Wistar rats.

-

Method: A single oral dose of this compound was administered. Blood samples were collected at various time points.

-

Endpoint: Serum testosterone levels were measured by radioimmunoassay.

Pharmacokinetic Studies in Rats and Dogs:

-

Animal Models: Female cannulated Wistar rats and female Beagle dogs.

-

Method: this compound was administered intravenously and orally. Blood samples were collected at regular intervals.

-

Analysis: Serum levels of this compound were measured by LC-MS/MS to determine pharmacokinetic parameters such as bioavailability and half-life.

Caption: Experimental workflows for in vivo evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, orally bioavailable, and selective allosteric agonist of the LH receptor. Its distinct mechanism of action, leading to biased signaling, and its demonstrated efficacy in relevant animal models of ovulation and steroidogenesis, highlight its potential as a convenient and effective alternative to injectable gonadotropins for the treatment of infertility. The shorter half-life compared to hCG may also offer a clinical advantage by potentially reducing the risk of ovarian hyperstimulation syndrome.

References

Org 43553: A Comprehensive Technical Review of its Effects on Testosterone Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a potent, orally bioavailable, low-molecular-weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). This document provides an in-depth technical overview of the effects of this compound on testosterone production, compiling quantitative data, detailed experimental methodologies, and key signaling pathways. As a selective modulator of the LHCGR, this compound has demonstrated significant stimulatory effects on testicular steroidogenesis, positioning it as a compound of interest for further research and potential therapeutic applications.

Introduction

Luteinizing hormone (LH) is a pivotal regulator of reproductive function, primarily stimulating testosterone synthesis in testicular Leydig cells through its interaction with the LHCGR, a G-protein coupled receptor. This compound emerges as a synthetic mimetic of LH, offering the distinct advantage of oral administration. This guide delves into the core pharmacological characteristics of this compound, with a specific focus on its impact on testosterone biosynthesis.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator and agonist of the LHCGR.[1][2] Unlike the endogenous ligand LH, which binds to the extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2] This interaction stabilizes an active conformation of the receptor, primarily initiating the Gs alpha subunit-mediated signaling cascade.

Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream targets, including steroidogenic acute regulatory (StAR) protein and various steroidogenic enzymes, ultimately leading to the conversion of cholesterol into testosterone within the Leydig cells. Notably, this compound is a signaling-selective agonist, potently activating the cAMP pathway with minimal to no stimulation of the phospholipase C (PLC) pathway.

Quantitative Data on Testosterone Production

In vivo studies in male rats have demonstrated a dose-dependent increase in plasma testosterone levels following oral administration of this compound. The compound significantly elevates testosterone, with higher doses achieving levels comparable to those induced by human chorionic gonadotropin (hCG), a standard LHCGR agonist.

| Treatment Group | Time Point | Mean Plasma Testosterone (nmol/L) |

| Placebo | Basal | 14.8 ± 1.0 |

| This compound (10 mg/kg) | 4 h | ~34 |

| This compound (50 mg/kg) | 1 h | >90 |

| 4 h | >90 | |

| 8 h | >90 | |

| This compound (250 mg/kg) | 1 h | >90 |

| 4 h | >90 | |

| 8 h | >90 | |

| hCG (1000 IU/kg) | 1 h | >90 |

| 4 h | >90 | |

| 8 h | >90 | |

| Data summarized from van de Lagemaat et al., 2008. |

Experimental Protocols

In Vivo Testosterone Stimulation in Male Rats

This protocol outlines the methodology used to assess the in vivo efficacy of this compound on testosterone production.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Animals: Adult male Wistar rats are used for the study.

-

Housing and Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water. They are allowed to acclimate for a specified period before the experiment.

-

Grouping and Dosing: Rats are randomly assigned to treatment groups (n=3 per group): placebo (vehicle), this compound (10, 50, and 250 mg/kg), and hCG (1000 IU/kg). This compound is administered orally in a 10% Cremophore vehicle, while hCG is administered subcutaneously.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points: 1 hour before administration, and 1, 4, and 8 hours post-administration on day 0, and then on subsequent days of the study.

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C until analysis.

-

Testosterone Measurement: Plasma testosterone concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vitro Receptor Activation Assay

This protocol describes the methodology to assess the agonistic activity of this compound on the human LHCGR in a cell-based assay.

4.2.1. Experimental Workflow

4.2.2. Detailed Methodology

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express the human LHCGR and a cyclic-AMP response element (CRE) inducible luciferase reporter gene are used.

-

Cell Culture and Seeding: Cells are maintained in appropriate culture medium and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for receptor activation and subsequent luciferase gene expression.

-

Luminescence Measurement: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence data is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Conclusion

This compound is a potent, orally active allosteric agonist of the LHCGR that effectively stimulates testosterone production in a dose-dependent manner. Its selective activation of the cAMP signaling pathway in Leydig cells underscores its targeted mechanism of action. The comprehensive data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LHCGR agonists in various endocrine-related fields. Further studies are warranted to fully elucidate the clinical utility of this compound and similar compounds.

References

Allosteric Modulation of the Luteinizing Hormone Receptor by Org 43553: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the Luteinizing Hormone (LH) receptor by Org 43553, a small molecule agonist. The document collates key quantitative data, details experimental methodologies from seminal studies, and visualizes the signaling pathways and experimental workflows involved.

Introduction

The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in reproductive physiology.[1][2][3][4][5] Its endogenous ligands are the glycoprotein hormones LH and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the receptor. This compound is a low molecular weight, orally active, allosteric agonist of the LH receptor. It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site of LH/hCG, and selectively activates downstream signaling pathways. This guide synthesizes the available data on this compound to serve as a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of this compound at the human LH receptor.

Table 1: Binding Affinity and Capacity of [3H]this compound

| Parameter | Value | Cell Line | Reference |

| KD | 2.4 ± 0.4 nM | CHO-K1 expressing hLHR | |

| Bmax | 1.6 ± 0.2 pmol/mg protein | CHO-K1 expressing hLHR | |

| Ki | 3.3 nM | Not Specified |

Table 2: Functional Potency and Efficacy of this compound

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 (cAMP) | 1.7 nM | cAMP production | Engineered system | |

| EC50 (LH-R agonism) | 3.7 nM | CRE-luciferase | CHO expressing hLHR | |

| Intrinsic Activity | 0.8 (vs. rhLH) | CRE-luciferase | CHO expressing hLHR | |

| IC50 (LH-induced PLC) | ~10 nM | Phospholipase C activity | Not Specified |

Table 3: Receptor Selectivity of this compound

| Receptor | EC50 | Assay | Cell Line | Reference |

| FSH Receptor | 110 nM (0.11 µM) | Agonist activity | CHO-FSHR | |

| TSH Receptor | > 3000 nM (> 3 µM) | Agonist activity | HEK293-TSHR | |

| CRF1 Receptor | No agonistic effect | Agonist activity | CHO-CRF1 |

Signaling Pathways

This compound acts as a biased agonist, preferentially activating the Gαs-cAMP pathway while having minimal effect on or even inhibiting the Gαq-PLC pathway stimulated by the endogenous ligand.

Experimental Protocols

This section details the methodologies used to characterize the interaction of this compound with the LH receptor.

Cell Culture and Membrane Preparation

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor (hLHR) and a cAMP response element (CRE)-luciferase reporter gene were predominantly used. HEK293 cells stably expressing the human TSH receptor were used for selectivity assays.

-

Culture Conditions: Cells were cultured in standard appropriate media supplemented with fetal bovine serum and antibiotics.

-

Membrane Preparation: For binding assays, cell membranes were prepared by homogenizing cells in a buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (KD) and density (Bmax) of this compound to the LH receptor.

-

Saturation Binding:

-

Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific from total binding. Data are then analyzed using non-linear regression to determine KD and Bmax.

-

-

Displacement Binding:

-

Incubate cell membranes with a fixed concentration of [3H]this compound and varying concentrations of unlabeled competitor compounds.

-

Following incubation and filtration, the bound radioactivity is measured.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

-

Functional Assays

These assays measure the biological response following receptor activation.

-

cAMP Measurement:

-

CHO cells expressing the hLHR are seeded in multi-well plates.

-

Cells are then stimulated with varying concentrations of this compound for a defined period.

-

The reaction is stopped, and intracellular cAMP levels are measured using a competitive enzyme immunoassay or a CRE-driven luciferase reporter gene assay.

-

Dose-response curves are generated to determine the EC50 and maximal efficacy.

-

-

Phospholipase C (PLC) Activity:

-

Cells expressing the hLHR are pre-labeled with [3H]-myo-inositol.

-

Cells are then stimulated with LH in the presence or absence of this compound.

-

The accumulation of inositol phosphates (IPs) is measured as an indicator of PLC activation.

-

This assay is used to assess the biased agonism of this compound.

-

Mechanism of Allosteric Modulation

This compound modulates LH receptor activity in a classic allosteric manner.

-

Binding Site: It binds to a site within the seven-transmembrane domain, which is spatially distinct from the extracellular orthosteric site for LH/hCG.

-

Positive Cooperativity (Agonism): By binding to its allosteric site, this compound stabilizes a receptor conformation that is conducive to Gαs protein coupling and subsequent adenylyl cyclase activation, leading to cAMP production.

-

Negative Cooperativity (Inhibition of PLC): While this compound is a poor agonist of the PLC pathway on its own, it inhibits LH-induced PLC activation. This suggests that the conformation stabilized by this compound is incompatible with efficient Gαq coupling.

-

Effect on Orthosteric Ligand Binding: this compound can influence the binding of hCG, for instance, by stimulating its dissociation from the receptor. Conversely, LH can reduce the specific binding of [3H]this compound, indicating a reciprocal allosteric interaction.

Conclusion

This compound is a well-characterized allosteric agonist of the LH receptor with a clear bias towards the cAMP signaling pathway. The data and methodologies presented in this guide offer a comprehensive foundation for further research into the development of small molecule modulators of gonadotropin receptors for therapeutic applications. The distinct mechanism of action of allosteric modulators like this compound provides opportunities for fine-tuning receptor signaling and developing drugs with improved safety and efficacy profiles.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]